

Technical Guide: Assessing the Groundwater Contamination Potential of Reglone (Diquat Dibromide)

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Compound of Interest

Compound Name: *Reglone*

Cat. No.: *B022050*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of **Reglone**, with a specific focus on its potential for groundwater contamination. The information presented herein is curated from a range of scientific literature and regulatory documents to support research and risk assessment activities.

Executive Summary

Reglone, with the active ingredient diquat dibromide, is a non-selective contact herbicide and desiccant. A thorough understanding of its environmental behavior is critical for assessing its potential risk to non-target ecosystems, particularly groundwater resources. This guide summarizes key physicochemical properties, soil adsorption characteristics, and degradation kinetics that govern the mobility and persistence of diquat in the subsurface environment. Overall, the scientific consensus indicates a low risk of groundwater contamination from diquat dibromide under typical application scenarios. This is primarily attributed to its rapid and strong adsorption to soil and sediment particles, which significantly limits its mobility. While diquat is highly persistent in soil when bound, its bioavailability is substantially reduced.

Physicochemical Properties of Diquat Dibromide

The inherent properties of a pesticide are fundamental to its environmental distribution. The following table summarizes the key physicochemical properties of diquat dibromide.

Property	Value	Reference
Chemical Name	1,1'-ethylene-2,2'-bipyridylium dibromide	[1]
CAS Number	85-00-7	[1]
Molecular Formula	C ₁₂ H ₁₂ Br ₂ N ₂	[2]
Molecular Weight	344.06 g/mol	[1]
Water Solubility	700,000 mg/L (at 20°C)	[1]
Vapor Pressure	Negligible (<1.0 x 10 ⁻⁷ mm Hg at 25°C)	[2][3]
Log K _{ow} (Octanol-Water Partition Coefficient)	-4.60	[2][3]

The high water solubility of diquat suggests a potential for mobility in the aqueous phase. However, its cationic nature and negligible vapor pressure are critical factors in its environmental fate, leading to strong adsorption and low volatility, respectively. The highly negative Log K_{ow} indicates that diquat has a strong preference for polar environments (like water) over non-polar ones (like lipids), which means it has a low potential for bioaccumulation in fatty tissues of organisms.[4]

Environmental Fate: Adsorption and Mobility

The interaction of diquat with soil and sediment is the most critical factor limiting its potential to contaminate groundwater. As a dicationic molecule, diquat is subject to strong electrostatic attraction to negatively charged sites on clay minerals and organic matter in soil.

Soil Adsorption and Desorption

The tendency of a chemical to bind to soil particles is quantified by the soil-water partition coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}).

Parameter	Value	Soil Type/Conditions	Reference
Koc (Adsorption Coefficient)	1,000,000 (estimated)	Not specified	[1]
Adsorption	Strong and rapid	Clay and organic matter rich soils	[1][5]
Mobility in Soil	Very low	General	[4]

The extremely high estimated Koc value indicates that diquat binds very strongly to soil organic carbon, making it immobile in most soil environments.[1] This strong adsorption is considered largely irreversible, effectively removing diquat from the mobile aqueous phase and preventing it from leaching into deeper soil layers and reaching groundwater.[4] Field and laboratory studies have consistently shown that diquat typically remains in the top inch of the soil after application.[1]

Environmental Fate: Degradation

Once applied to the environment, diquat is subject to various degradation processes.

Degradation Half-Life (DT₅₀)

The persistence of a pesticide is often described by its degradation half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

Medium/Condition	DT ₅₀ (Half-life)	Reference
Soil (Field)	> 1000 days (highly persistent)	[1]
Water Column	< 48 hours	[1]
Sediment	~160 days (low bioavailability)	[1]
Aqueous Photolysis (pH 7)	74 days	[6]
Hydrolysis (pH 9)	> 9 months (slight hydrolysis)	[6]

While diquat is highly persistent in soil, its strong binding to soil particles renders it biologically inactive.^[1] In the water column, diquat dissipates rapidly, primarily through adsorption to suspended particles and aquatic vegetation.^[1] Microbial degradation and sunlight play roles in its breakdown in aquatic systems.^[1]

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of pesticides. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines relevant to assessing the groundwater contamination potential of diquat.

Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption characteristics of a chemical in different soil types.

- **Objective:** To determine the soil-water partition coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}).
- **Principle:** A known concentration of the test substance in an aqueous solution is equilibrated with a known weight of soil. The concentration of the test substance remaining in the solution is measured after a defined equilibration period.
- **Methodology:**
 - **Soil Selection:** A minimum of five different soil types are typically used, covering a range of organic carbon content, clay content, and pH.
 - **Preliminary Study (Tier 1):** Determines the optimal soil-to-solution ratio, equilibration time, and checks for adsorption to the test vessel and substance stability.
 - **Screening Test (Tier 2):** Adsorption kinetics are studied at a single concentration to determine K_d and K_{oc} .

- Adsorption Isotherms (Tier 3): The influence of concentration on adsorption is determined by equilibrating the soil with a range of test substance concentrations.
- Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the amount of desorbed substance is measured over time.
- Analysis: The concentration of the test substance in the aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Aerobic and Anaerobic Transformation in Soil: OECD 307

This guideline is designed to evaluate the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

- Objective: To determine the degradation half-life (DT_{50}) and identify major transformation products.
- Principle: The test substance, typically ^{14}C -labeled, is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions.
- Methodology:
 - Test System: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks or flow-through systems.
 - Aerobic Conditions: A continuous stream of humidified air is passed through the system.
 - Anaerobic Conditions: After an initial aerobic phase to reduce oxygen, the system is maintained under an inert atmosphere (e.g., nitrogen).
 - Sampling: At various time intervals (typically up to 120 days), soil samples are taken and extracted.
 - Analysis: The parent compound and its transformation products in the soil extracts are quantified using techniques like HPLC with radiometric detection. Evolved $^{14}\text{CO}_2$ is trapped to measure mineralization.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD 308

This guideline assesses the transformation of a chemical in aquatic environments, considering both the water and sediment phases.

- Objective: To determine the degradation rate and pathway in a water-sediment system.
- Principle: The test substance is added to a system consisting of natural sediment and the overlying water, and its transformation is monitored over time under aerobic and anaerobic conditions.
- Methodology:
 - Test System: Intact sediment cores with their overlying water are placed in incubation vessels.
 - Aerobic System: The water phase is kept aerobic by gentle aeration.
 - Anaerobic System: The entire system is maintained under an inert atmosphere.
 - Application: The test substance (usually ^{14}C -labeled) is applied to the water phase.
 - Incubation: The systems are incubated in the dark at a controlled temperature for a period of up to 100 days.
 - Sampling and Analysis: At intervals, the water and sediment are separated and analyzed for the parent compound and transformation products. Mineralization is assessed by trapping evolved $^{14}\text{CO}_2$.

Analytical Methods for Diquat Detection in Water

Accurate and sensitive analytical methods are crucial for monitoring diquat in environmental samples.

EPA Method 549.2

This is a high-performance liquid chromatography (HPLC) method for the determination of diquat in drinking water.^[7]

- Principle: A water sample is passed through a C8 solid-phase extraction (SPE) cartridge in a reversed-phase, ion-pair mode to concentrate the analyte. The cartridge is then eluted with an acidic aqueous solvent.
- Detection: The eluate is analyzed by HPLC with ultraviolet (UV) absorbance detection. A photodiode array detector can be used for confirmation.^[7]
- Key Considerations: Due to the ionic nature of diquat, glassware should be silanized to prevent adsorptive losses.^[7]

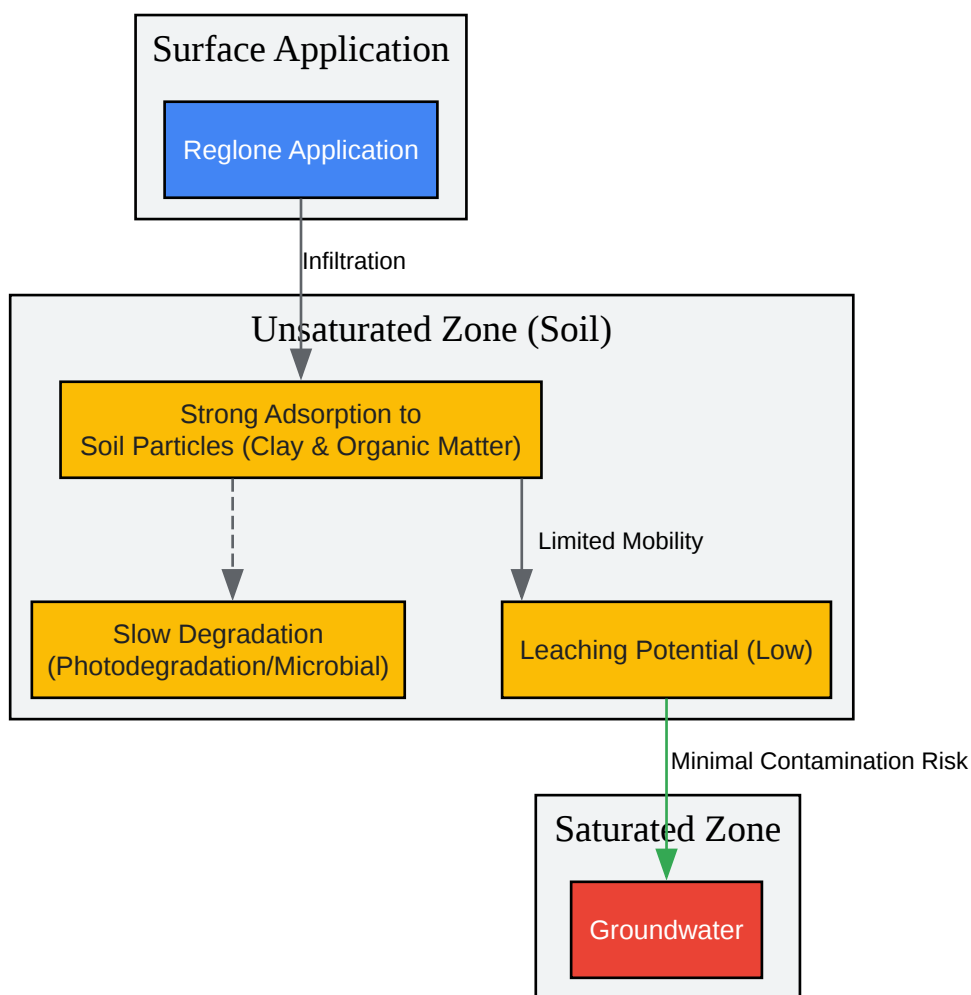
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers higher sensitivity and selectivity for the analysis of diquat in water.

- Principle: Similar to EPA 549.2, the method often involves an initial solid-phase extraction for sample cleanup and concentration. Chromatographic separation is achieved using HPLC.
- Detection: The eluate from the HPLC is introduced into a tandem mass spectrometer. Diquat is identified and quantified based on its specific precursor and product ion transitions.
- Advantages: This method provides very low detection limits (in the ng/L range) and high confidence in compound identification, even in complex matrices.^[8]

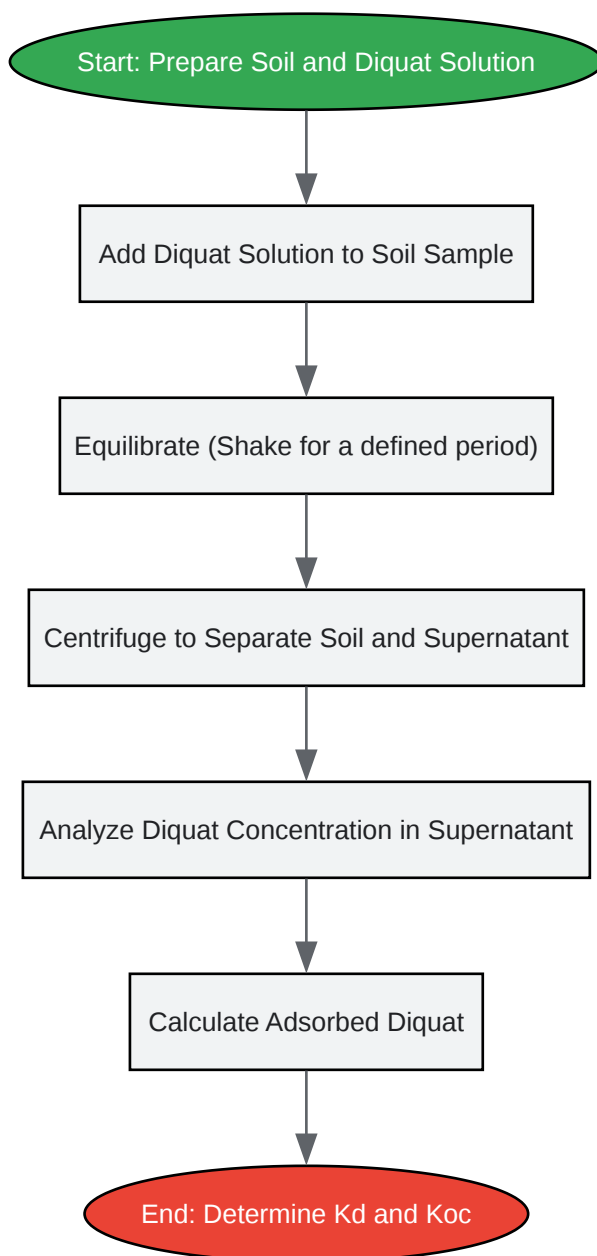
Visualizations

The following diagrams illustrate key concepts related to the potential for groundwater contamination by **Reglone**.



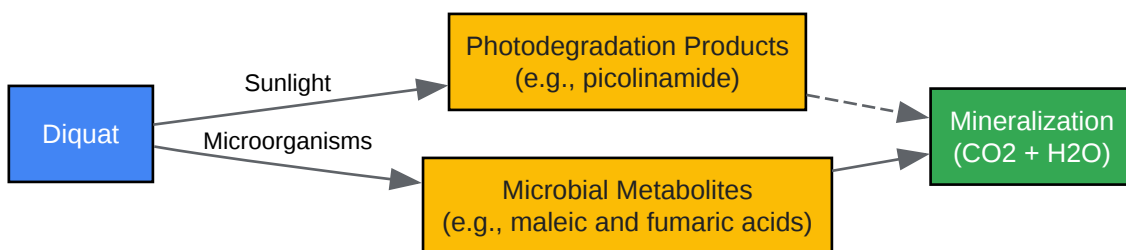
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Potential Pathway of **Reglone** to Groundwater.



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Workflow for a Soil Sorption Batch Equilibrium Experiment.



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Simplified Degradation Pathway of Diquat.

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